SB-267268

Übersicht

Beschreibung

SB-267268 ist ein selektiver und nicht-peptidischer Antagonist der Integrine Alpha(v)Beta3 und Alpha(v)Beta5. Integrine sind transmembranäre Rezeptoren, die die Adhäsion von Zellen zur extrazellulären Matrix ermöglichen. This compound hat ein großes Potenzial gezeigt, die Angiogenese und die Expression des vaskulären endothelialen Wachstumsfaktors zu reduzieren, was es zu einer vielversprechenden Verbindung für verschiedene therapeutische Anwendungen macht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von SB-267268 umfasst mehrere Schritte, darunter die Bildung einer 2-Benzazepin-Vorlage. Die spezifischen Synthesewege und Reaktionsbedingungen sind proprietär, und detaillierte Informationen sind in der öffentlichen Literatur nicht readily verfügbar .

Industrielle Produktionsverfahren: Normalerweise werden solche Verbindungen unter strengen Bedingungen hergestellt, um eine hohe Reinheit und Ausbeute zu gewährleisten, wobei oft spezielle Geräte und Reagenzien verwendet werden .

Analyse Chemischer Reaktionen

Arten von Reaktionen: SB-267268 unterliegt hauptsächlich Bindungsreaktionen mit den Integrinen Alpha(v)Beta3 und Alpha(v)Beta5. Es unterliegt unter physiologischen Bedingungen typischerweise keinen Oxidations-, Reduktions- oder Substitutionsreaktionen .

Häufige Reagenzien und Bedingungen: Die Verbindung wird häufig in Rezeptorbindungstests verwendet, bei denen sie eine nanomolare Potenz aufweist. Häufige Reagenzien umfassen RGD-haltige Matrixproteine und Vitronectin, die die Bindung von this compound an Integrine erleichtern .

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus der Wechselwirkung von this compound mit Integrinen gebildet wird, ist ein stabiler Komplex, der die Funktion der Integrine hemmt, wodurch die Angiogenese und die Expression des vaskulären endothelialen Wachstumsfaktors reduziert werden .

Wissenschaftliche Forschungsanwendungen

SB-267268 wurde ausgiebig auf sein Potenzial zur Reduktion pathologischer Angiogenese untersucht. Es hat sich in Modellen der Retinopathie der Frühgeborenen als wirksam erwiesen, wo es die Anzahl der Blutgefäßprofile in der inneren Netzhaut signifikant reduzierte . Darüber hinaus hat this compound Anwendungen in der Krebsforschung, insbesondere bei der Hemmung des Tumorwachstums durch die gezielte Ansprache von Integrinen, die an der Angiogenese beteiligt sind .

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es selektiv an die Integrine Alpha(v)Beta3 und Alpha(v)Beta5 bindet. Diese Bindung hemmt die Anlagerung dieser Integrine an extrazelluläre Matrixkomponenten, wodurch die Zellmigration, -invasion und -angiogenese reduziert wird. Die Hemmung von Integrinen führt auch zu einer Abnahme der Expression des vaskulären endothelialen Wachstumsfaktors, was seine anti-angiogenen Wirkungen zusätzlich unterstützt .

Wirkmechanismus

SB-267268 exerts its effects by selectively binding to integrins alpha(v)beta3 and alpha(v)beta5. This binding inhibits the attachment of these integrins to extracellular matrix components, thereby reducing cell migration, invasion, and angiogenesis. The inhibition of integrins also leads to a decrease in vascular endothelial growth factor expression, further contributing to its anti-angiogenic effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- Cilengitid: Ein weiterer Integrin-Antagonist, der auf Alpha(v)Beta3 und Alpha(v)Beta5 Integrine abzielt.

- Tirofiban: Ein nicht-peptidischer Antagonist des Integrins Alpha(IIb)Beta3, das als Antithrombotikum eingesetzt wird.

- Eptifibatid: Ein zyklisches Heptapeptid, das das Integrin Alpha(IIb)Beta3 hemmt.

Einzigartigkeit: SB-267268 ist aufgrund seiner nicht-peptidischen Natur und hohen Selektivität für Integrine Alpha(v)Beta3 und Alpha(v)Beta5 einzigartig. Seine nanomolare Potenz und seine Fähigkeit, Angiogenese und die Expression des vaskulären endothelialen Wachstumsfaktors zu reduzieren, machen es zu einer wertvollen Verbindung für die therapeutische Forschung .

Eigenschaften

IUPAC Name |

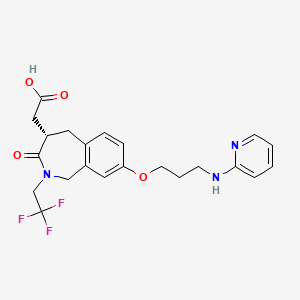

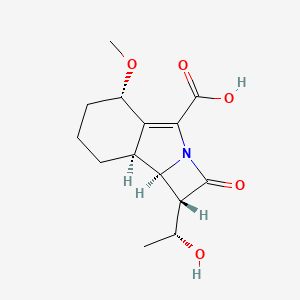

2-[(4S)-3-oxo-8-[3-(pyridin-2-ylamino)propoxy]-2-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-2-benzazepin-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24F3N3O4/c23-22(24,25)14-28-13-17-11-18(32-9-3-8-27-19-4-1-2-7-26-19)6-5-15(17)10-16(21(28)31)12-20(29)30/h1-2,4-7,11,16H,3,8-10,12-14H2,(H,26,27)(H,29,30)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVDGZHKJXXVONO-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(CC2=C1C=CC(=C2)OCCCNC3=CC=CC=N3)CC(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C(=O)N(CC2=C1C=CC(=C2)OCCCNC3=CC=CC=N3)CC(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24F3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205678-26-8 | |

| Record name | SB-267268 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205678268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SB-267268 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7AXG87WLD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

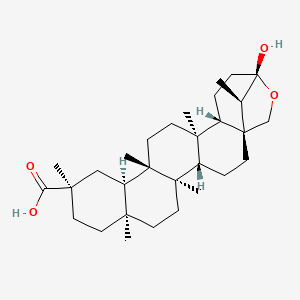

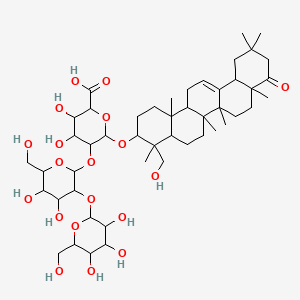

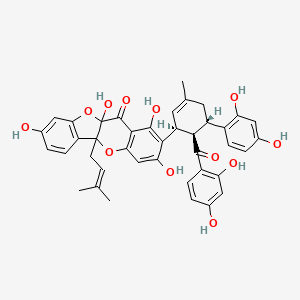

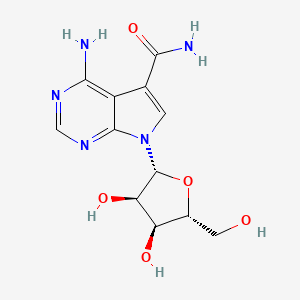

![Methyl 2-[(1S,3S,5S,7S,8S,9R,11S,12S,13R,16S)-5,11-diacetyloxy-13-(furan-3-yl)-16-hydroxy-6,6,8,12-tetramethyl-17-methylidene-15-oxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]acetate](/img/structure/B1680753.png)

![2-(6-carboxy-2,3,4-trihydroxyphenyl)-6-[5-[[(27E)-17-[[6,7,8,11,12,13,22-heptahydroxy-21-(hydroxymethyl)-3,16-dioxo-2,17,20-trioxatetracyclo[16.3.1.04,9.010,15]docosa-4,6,8,10,12,14-hexaen-19-yl]oxycarbonyl]-7,8,9,12,19,36,37,38,41,42,43-undecahydroxy-4,25,33,46-tetraoxo-3,14,21,26,29,32,47-heptaoxaoctacyclo[29.16.0.05,10.011,24.013,22.015,20.034,39.040,45]heptatetraconta-5,7,9,11,13(22),15,17,19,23,27,34,36,38,40,42,44-hexadecaen-30-yl]oxycarbonyl]-2,3-dihydroxyphenoxy]-3,4,5-trihydroxybenzoic acid](/img/structure/B1680761.png)